A Senior Application Scientist's Technical Guide to 2-Phenyl-1H-pyrrolo[2,3-b]pyridine
A Senior Application Scientist's Technical Guide to 2-Phenyl-1H-pyrrolo[2,3-b]pyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The 7-Azaindole Core as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. These "privileged structures" possess the ideal combination of synthetic accessibility, metabolic stability, and the ability to present functional groups in a precise three-dimensional orientation to interact with biological targets. The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a quintessential example of such a structure. Its fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a unique electronic and steric profile that has proven exceptionally fruitful in drug discovery.
This guide focuses on a key derivative, 2-Phenyl-1H-pyrrolo[2,3-b]pyridine . The introduction of a phenyl group at the 2-position significantly influences the molecule's properties, serving as a critical anchor or pharmacophoric element in numerous kinase and receptor inhibitors. Herein, we will dissect the core chemical properties, synthesis, reactivity, and therapeutic applications of this compound, providing the in-depth, field-proven insights required for its effective utilization in research and development.
Molecular Identity and Physicochemical Characteristics
A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental design. 2-Phenyl-1H-pyrrolo[2,3-b]pyridine is an aromatic heterocyclic compound whose identity is defined by the following parameters.
| Property | Value | Reference |
| IUPAC Name | 2-phenyl-1H-pyrrolo[2,3-b]pyridine | [1] |
| Synonym | 2-Phenyl-7-azaindole | |
| CAS Number | 10586-52-4 | [1][2] |
| Molecular Formula | C₁₃H₁₀N₂ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC3=C(N2)N=CC=C3 | [1] |
| InChI Key | PPWLAQVKIFDULF-UHFFFAOYSA-N | [1] |
| Appearance | Solid |
Strategic Synthesis: The Suzuki Cross-Coupling Approach
The construction of the C2-aryl bond is the pivotal step in synthesizing 2-Phenyl-1H-pyrrolo[2,3-b]pyridine. While several methods exist, the Palladium-catalyzed Suzuki cross-coupling reaction is the industry standard. Its prevalence is due to high yields, mild reaction conditions, and exceptional tolerance for a wide array of functional groups, which is critical when building complex drug-like molecules.
The causality for this choice rests on the reaction's robust and well-understood mechanism. It begins with a pre-functionalized 7-azaindole core, typically halogenated at the 2-position. The choice of protecting group on the pyrrole nitrogen is also a key consideration to enhance solubility and prevent side reactions. The trimethylsilylethoxymethyl (SEM) group is frequently employed for its stability during the coupling step and its relatively clean removal later.[3]
Workflow for Suzuki Cross-Coupling Synthesis
Caption: Suzuki cross-coupling workflow for synthesis.
Experimental Protocol: Synthesis of 4-Chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
This protocol is adapted from established literature and serves as a validated starting point for producing a key intermediate.[3] The presence of the 4-chloro substituent offers an additional handle for later-stage diversification.
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Reagent Preparation: In a reaction vessel, combine 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.03 eq), and a base like K₂CO₃ (3.0 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically 1:1 v/v) under an inert nitrogen atmosphere. The degassing step is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Reaction: Stir the mixture at an elevated temperature (80-100 °C) for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
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Quenching and Extraction: Upon completion, cool the reaction to room temperature and remove the solvent in vacuo. Partition the resulting residue between ethyl acetate and water. Separate the layers and extract the aqueous phase multiple times with ethyl acetate to ensure complete product recovery.
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Washing and Drying: Combine the organic phases and wash with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
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Purification: Purify the crude product via silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the pure compound.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is non-negotiable. A combination of NMR, IR, and Mass Spectrometry provides a complete picture of the molecule's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed structural information. While the spectrum of the parent, unprotected compound is the ultimate goal, data from protected intermediates is highly informative.
| Data Type | Expected Chemical Shifts (δ, ppm) | Interpretation |
| ¹H NMR | 8.2-8.3 (d), 7.1-7.2 (d) | Protons on the pyridine ring. |
| 7.7-7.8 (m), 7.4-7.5 (m) | Protons on the C2-phenyl ring. | |
| ~6.7 (s) | Proton at the C3 position of the pyrrole ring. | |
| ~12.0 (br s) | N-H proton of the pyrrole ring (in unprotected form, exchangeable with D₂O).[4] | |
| ¹³C NMR | 150-155, 142-144, 117-120 | Carbons of the pyridine moiety. |
| 128-135 | Carbons of the phenyl ring and the C2 carbon of the pyrrole. | |
| ~99 | C3 carbon of the pyrrole ring. |
Note: Data is inferred from a protected analog, 4-Chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine, and general knowledge of the scaffold. Specific shifts will vary with substitution and solvent.[3]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify key functional groups by their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration Mode | Significance |
| ~3400 | N-H stretch | Confirms the presence of the pyrrole NH group (in unprotected form). |
| 3100-3000 | Aromatic C-H stretch | Indicates the C-H bonds on the phenyl and pyridine rings. |
| 1610-1450 | C=C and C=N stretches | Aromatic ring skeletal vibrations. |
Protocol: FT-IR Sample Preparation (KBr Pellet Method)
This is a standard, self-validating protocol for acquiring high-quality IR spectra of solid samples.[5]
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Sample Preparation: Gently grind 1-2 mg of solid 2-Phenyl-1H-pyrrolo[2,3-b]pyridine with ~150 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar. The goal is a fine, homogenous powder.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc. Transparency is key to minimizing light scatter and obtaining a clean spectrum.
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Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
Chemical Reactivity and Derivatization Potential
The 7-azaindole scaffold is not merely a static core; it is a platform for chemical diversification. Understanding its reactivity is crucial for Structure-Activity Relationship (SAR) studies. The phenyl group at C2 sterically and electronically influences the reactivity of adjacent positions.
Caption: Key reactive sites for SAR studies.
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N1-Position: The pyrrole nitrogen is a common site for alkylation or arylation. This modification is often used to modulate solubility, cell permeability, or to introduce vectors that can probe specific pockets in a binding site.[4]
-
C4-Position: When pre-functionalized with a good leaving group (e.g., chlorine), this position is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of amines and other nucleophiles, a key strategy in building kinase inhibitors.[3]
-
C5-Position: This position on the pyridine ring can be functionalized through various means, including electrophilic substitution or palladium-catalyzed cross-coupling reactions, to explore interactions with solvent-exposed regions of a target protein.[6][7]
The presence of the C2-phenyl group can direct metallation to the C3 position, providing another avenue for introducing substituents, though this can be sterically hindered.
A Privileged Scaffold in Modern Drug Discovery
The 2-Phenyl-1H-pyrrolo[2,3-b]pyridine core is a validated pharmacophore that has been successfully incorporated into inhibitors targeting a diverse range of diseases, from cancer to inflammatory disorders. Its utility stems from its ability to act as a bioisostere for other bicyclic systems like indole or benzimidazole, often improving properties like metabolic stability or kinase selectivity.[8]
References
- 1. 2-Phenyl-1H-pyrrolo(2,3-b)pyridine | C13H10N2 | CID 606682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-phenyl-1H-pyrrolo[2,3-b]pyridine | 10586-52-4 [m.chemicalbook.com]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajol.info [ajol.info]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
